Ethyl 4-Bromoindole-3-acetate
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Overview
Description
Ethyl 4-Bromoindole-3-acetate is a chemical compound that belongs to the indole family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a bromine atom at the 4-position of the indole ring and an ethyl ester group at the 3-position. Indole derivatives are widely studied due to their importance in medicinal chemistry, particularly for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromoindole-3-acetate typically involves the bromination of indole derivatives followed by esterification. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach involves the use of ortho-disubstituted arene precursors, which undergo cyclization with C–C or C–N bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Bromoindole-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atom or the ester group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution reactions can produce a variety of functionalized indole compounds .
Scientific Research Applications
Ethyl 4-Bromoindole-3-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromoindole-3-acetate involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromine atom and ethyl ester group may enhance the compound’s ability to interact with these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
4-Bromoindole: Lacks the ethyl ester group but shares the bromine substitution.
Ethyl indole-3-acetate: Similar ester group but without the bromine atom.
Uniqueness
Ethyl 4-Bromoindole-3-acetate is unique due to the combination of the bromine atom and the ethyl ester group, which may confer distinct chemical and biological properties compared to other indole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3 |
InChI Key |
HPFZPISCIQAGNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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